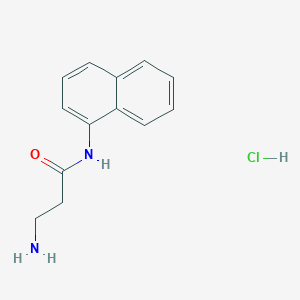

3-amino-N-(naphthalen-1-yl)propanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

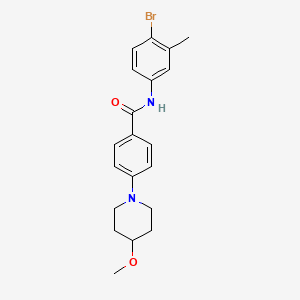

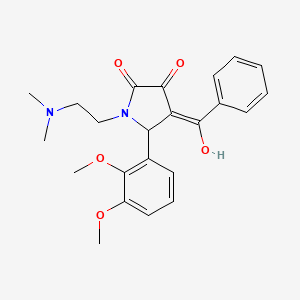

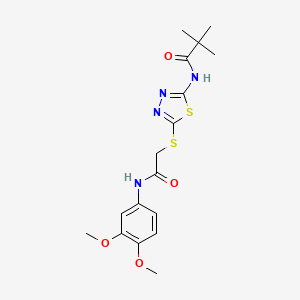

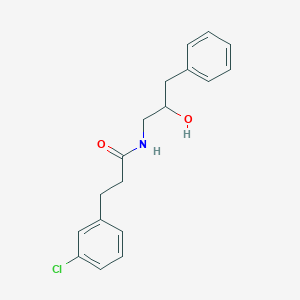

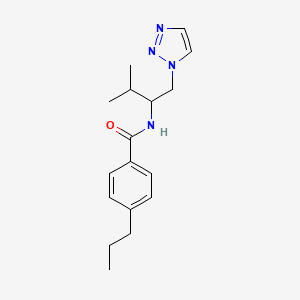

Molecular Structure Analysis

The molecular structure of “3-amino-N-(naphthalen-1-yl)propanamide hydrochloride” consists of a naphthalene ring attached to a propanamide group via an amine linkage. The InChI code for this compound is provided in the search results.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

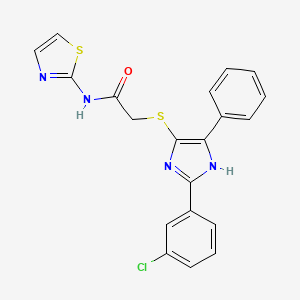

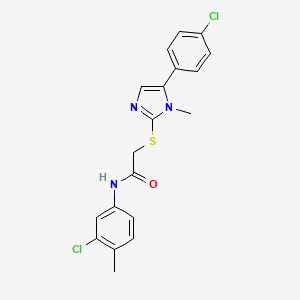

Antimicrobial Activity

New derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and investigated for their antimicrobial properties. These compounds exhibited notable activity against a range of bacteria and fungi, with some showing comparable or superior efficacy to established antimicrobial agents like ketoconazole and chloramphenicol. The synthesis process involved reacting N-(naphthalen-1-yl)propanamide with various mercapto aryl or dithiocarbamate salt derivatives, with their structures confirmed through spectroscopy and spectral data. This research highlights the potential of these derivatives in developing new antimicrobial treatments (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Fluorescent Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid has been used as a fluorescent derivatising agent for amino acids. The derivatised amino acids exhibited strong fluorescence, making them suitable for biological assays, including those requiring fluorescence at physiological pH. This application demonstrates the compound's utility in biochemical research, particularly in the visualisation and analysis of amino acids and proteins (Frade, Barros, Moura, & Gonçalves, 2007).

Anticancer Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, containing moieties such as naphthalene, have shown significant antioxidant and anticancer activities. Some derivatives demonstrated higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This research suggests the potential of these derivatives in cancer therapy, highlighting the versatile applications of naphthalene-based compounds in medicinal chemistry (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Synthesis and Biological Evaluation

A series of compounds integrating the naphthalen-1-yl propanamide structure have been synthesized and evaluated for their biological activities, including anti-inflammatory effects. The structural modifications and biological evaluations of these compounds contribute to the understanding of their potential therapeutic applications, offering insights into the development of novel anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

3-amino-N-naphthalen-1-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQQNWHPKHLAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)